N,N',N'',N'''-Tetracyclopentylsilanetetramine
Description
N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine: is a complex organosilicon compound characterized by the presence of four cyclopentyl groups attached to a central silicon atom through nitrogen atoms
Properties
CAS No. |
923560-85-4 |
|---|---|
Molecular Formula |
C20H40N4Si |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
N-tris(cyclopentylamino)silylcyclopentanamine |
InChI |
InChI=1S/C20H40N4Si/c1-2-10-17(9-1)21-25(22-18-11-3-4-12-18,23-19-13-5-6-14-19)24-20-15-7-8-16-20/h17-24H,1-16H2 |
InChI Key |
OJGMXNNTTHXSPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N[Si](NC2CCCC2)(NC3CCCC3)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine typically involves the reaction of cyclopentylamine with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C5H9NH2→Si(NC5H9)4+4HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation or recrystallization may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopentyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of silanetetramine derivatives with oxidized cyclopentyl groups.
Reduction: Formation of reduced silanetetramine derivatives.
Substitution: Formation of substituted silanetetramine derivatives with different functional groups.
Scientific Research Applications
Chemistry: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology: The compound has potential applications in biological research as a molecular probe. Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: In medicinal chemistry, N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be utilized to deliver therapeutic agents to specific targets in the body.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for use in high-performance materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, coordinating with metal ions to form stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways and processes.
Comparison with Similar Compounds
N,N’,N’‘,N’‘’-Tetramethylethylenediamine: A similar compound with methyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraethylethylenediamine: A compound with ethyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraphenylethylenediamine: A compound with phenyl groups instead of cyclopentyl groups.
Uniqueness: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is unique due to the presence of cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkyl or aryl groups.
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